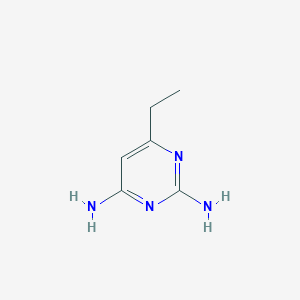

6-Ethylpyrimidine-2,4-diamine

Description

Evolution of Pyrimidine (B1678525) Core Structures in Chemical and Biological Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is one of the most fundamental scaffolds in nature and medicinal chemistry. epa.gov Its derivatives are integral components of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids (DNA and RNA). epa.govlgcstandards.com Beyond their role in genetics, pyrimidine structures are found in essential biomolecules like thiamine (B1217682) (vitamin B1) and folic acid. chemicalbook.com

The inherent biological importance of the pyrimidine nucleus has made it a "privileged scaffold" in drug discovery. epa.gov For decades, chemists have been drawn to synthesizing and modifying the pyrimidine ring to develop new therapeutic agents. drugbank.commdpi.com The versatility of the pyrimidine structure allows for the introduction of various substituents, leading to a vast chemical space and a wide spectrum of biological activities. drugbank.com Researchers have developed numerous synthetic protocols, from classical condensation reactions to modern transition-metal-catalyzed methods, to create diverse pyrimidine libraries. drugbank.commdpi.com This has led to the discovery of pyrimidine-based compounds with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. mdpi.commdpi.com The ongoing exploration of pyrimidine chemistry continues to yield novel molecules that target critical biological pathways, underscoring the scaffold's enduring importance in science. drugbank.com

Historical Perspectives on 2,4-Diaminopyrimidine (B92962) Analogues in Scholarly Inquiry

Within the broad family of pyrimidines, the 2,4-diaminopyrimidine moiety is of particular historical and academic significance. This specific arrangement of functional groups proved to be a key structural motif for a class of drugs known as dihydrofolate reductase (DHFR) inhibitors. The enzyme DHFR is crucial for the synthesis of nucleotides and, consequently, for DNA replication and cell proliferation.

A landmark compound in this class is Pyrimethamine (B1678524), chemically known as 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine. nih.govsigmaaldrich.com Its discovery in the early 1950s was a major advancement in the fight against malaria. nih.gov Pyrimethamine and other 2,4-diaminopyrimidines, such as Trimethoprim (B1683648), function by selectively inhibiting the DHFR enzyme in pathogens like the malaria parasite (Plasmodium falciparum) or bacteria, with a much lower affinity for the human version of the enzyme. chemicalbook.com This selective inhibition starves the pathogen of essential building blocks, halting its growth and replication. The development of these compounds showcased the power of the antimetabolite theory in rational drug design and established the 2,4-diaminopyrimidine scaffold as a pharmacologically validated starting point for developing anti-infective agents. chemicalbook.com

Current Research Landscape and Future Trajectories for 6-Ethylpyrimidine-2,4-diamine Studies

Direct and extensive research focusing solely on this compound is limited in current academic literature. Its primary significance is not as a standalone bioactive agent but as a fundamental molecular scaffold and a key chemical intermediate for the synthesis of more complex and potent analogues. The structure combines the validated 2,4-diaminopyrimidine core with an ethyl group at the 6-position, a feature known to influence biological activity.

The academic interest in this specific compound is driven by its potential as a building block. For instance, synthetic routes often begin with simpler pyrimidines, like 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated to 2,4-diamino-6-chloropyrimidine. mdpi.comorgsyn.orggoogle.com This chlorinated intermediate is a versatile precursor for introducing various side chains, including an ethyl group, at the 6-position.

Current and future research trajectories for this compound are therefore intrinsically linked to its use in synthetic and medicinal chemistry. Research on related structures has shown that modifying the substituent at the 6-position, and the addition of groups at the 5-position, can significantly modulate the biological profile of the molecule. For example, studies on pyrrolo[2,3-d]pyrimidine derivatives found that extending a methyl group to an ethyl group at the 5-position (adjacent to the core pyrimidine ring) enhanced cytotoxic activity against tumor cells, suggesting that the ethyl group can play a crucial role in binding to target enzymes like DHFR. nih.gov

Therefore, the future for this compound lies in its application as a foundational element for creating new libraries of compounds. Researchers can use it as a starting point to explore novel substitutions at the 5-position or to modify the amino groups, aiming to develop next-generation inhibitors for various enzymes or receptors. Its value is in its simplicity and the established importance of its core structure, providing a reliable platform for innovation in drug discovery.

Data Tables

Physicochemical Properties of this compound and a Key Analogue

This table provides a comparison of the basic chemical properties of this compound and its well-known, more complex analogue, Pyrimethamine.

| Property | This compound | Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) |

| Molecular Formula | C₆H₁₀N₄ | C₁₂H₁₃ClN₄ solubilityofthings.com |

| Molecular Weight | 138.17 g/mol | 248.72 g/mol solubilityofthings.com |

| Appearance | Not widely documented; likely a solid powder | White crystalline powder solubilityofthings.com |

| CAS Number | 514854-12-7 | 58-14-0 solubilityofthings.com |

Structure

3D Structure

Propriétés

IUPAC Name |

6-ethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSMWRJBRKTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355718 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514854-12-7 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 6 Ethylpyrimidine 2,4 Diamine

Established Methodologies for the Core 6-Ethylpyrimidine-2,4-diamine Scaffold Synthesis

The construction of the fundamental this compound framework has been approached through several synthetic routes. These methods aim for efficiency, scalability, and high purity of the final product.

Condensation Reactions with Guanidine (B92328) Precursors

A primary and widely utilized method for synthesizing the this compound core involves the condensation of a suitable keto-ester with guanidine. A common starting material is ethyl 2-cyano-3-pentanone, which is reacted with guanidine in the presence of a base. This reaction proceeds through a cyclocondensation mechanism to form the pyrimidine (B1678525) ring.

One established procedure involves the reaction of guanidine hydrochloride with sodium methoxide (B1231860) in anhydrous methanol (B129727). This mixture is then treated with a β-keto nitrile, such as ethyl 2-cyano-3-pentanone, to yield this compound. The product can then be crystallized from a suitable solvent like diethyl ether to obtain a white solid. Another approach involves the condensation of guanidine with beta-ethyl-beta-ethoxy-alpha-p-bromophenylacrylonitrile to produce the corresponding 2,4-diaminopyrimidine (B92962) derivative in good yield. google.com

A general representation of the condensation reaction is as follows:

β-Keto Ester/Nitrile + Guanidine → this compoundThis method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Development of Chromatography-Free Synthetic Routes

To enhance the practicality and scalability of the synthesis, particularly for clinical and industrial applications, chromatography-free methods have been developed. These routes focus on producing the target compound in high purity through crystallization or precipitation, thus avoiding the often costly and time-consuming chromatographic purification steps.

A notable development is a multi-step, scalable synthesis that produces key intermediates without the need for chromatography. thieme-connect.comresearchgate.net For instance, a practical synthetic method for a clinical candidate, which utilizes a 2,4-diamino-6-ethyl-5-hydroxypyrimidine (B1629522) intermediate, has been established on a decagram scale. thieme-connect.comresearchgate.net This process involves carefully controlled reaction conditions and strategic precipitation to isolate the desired products in high yield and purity. thieme-connect.comresearchgate.net Such methods are crucial for making the production of this compound and its derivatives more economically viable.

Synthetic Routes to Substituted this compound Derivatives

The versatility of the this compound scaffold lies in its potential for derivatization at various positions of the pyrimidine ring, as well as on the amino and ethyl substituents. These modifications are key to tuning the compound's physicochemical properties and biological activity.

Halogenation and Subsequent Functionalization Pathways

Halogenation of the pyrimidine ring, particularly at the C-5 position, is a common strategy to introduce a reactive handle for further functionalization. The resulting halopyrimidines can undergo a variety of cross-coupling reactions to introduce diverse substituents.

For example, this compound can be brominated at the C-5 position to yield 5-bromo-6-ethylpyrimidine-2,4-diamine. This bromo-derivative serves as a key intermediate for introducing aryl groups via Suzuki coupling reactions. mdpi.com The halogenation is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

The introduction of a chlorine atom at the C-5 position has also been explored. For instance, the synthesis of 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine involves a multi-step process starting with the condensation of guanidine with ethyl 2-(4'-chlorophenyl)-3-pentanone-oate. google.com The resulting 2-amino-4-hydroxy derivative is then chlorinated and subsequently aminated to yield the final product. google.com

| Starting Material | Reagent(s) | Product |

| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-6-ethylpyrimidine-2,4-diamine |

| 2-Amino-4-hydroxy-5-(4'-chlorophenyl)-6-ethylpyrimidine | Phosphorus oxychloride (POCl₃) | 2-Amino-4-chloro-5-(4'-chlorophenyl)-6-ethylpyrimidine |

Introduction of Aryl and Alkyl Substituents at the C-5 Position

The C-5 position of the this compound scaffold is a prime site for introducing aryl and alkyl substituents to modulate biological activity. A powerful tool for this purpose is the Suzuki cross-coupling reaction.

Starting from a 5-halo-6-ethylpyrimidine-2,4-diamine derivative, various arylboronic acids can be coupled to introduce a range of substituted phenyl groups. mdpi.com For example, the Suzuki reaction has been successfully employed to couple 5-iodopyrimidine (B189635) derivatives with arylboronic acids to synthesize compounds like pyrimethamine (B1678524). researchgate.net

Furthermore, direct C-H arylation methods are also emerging as a more atom-economical approach. The synthesis of compounds like 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine (Pyrimethamine) highlights the importance of this substitution pattern. cymitquimica.comnih.govnih.govnih.gov

| Pyrimidine Derivative | Coupling Partner | Catalyst/Conditions | Product |

| 5-Iodo-6-ethylpyrimidine-2,4-diamine | 4-Chlorobenzeneboronic acid | Pd catalyst, base | 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine |

| 5-Bromo-6-ethylpyrimidine-2,4-diamine | Phenylboronic acid | Pd(PPh₃)₄, base | 5-Phenyl-6-ethylpyrimidine-2,4-diamine |

Modification of Amino and Ethyl Groups for Derivatization

The amino groups at the C-2 and C-4 positions, as well as the ethyl group at the C-6 position, offer further opportunities for derivatization.

The amino groups can undergo various reactions, including acylation, alkylation, and the formation of Schiff bases. These modifications can influence the compound's solubility, hydrogen bonding capacity, and interaction with biological targets. Derivatization of amino compounds with reagents like diethyl ethoxymethylenemalonate (DEEMM) followed by analysis can be used to profile the amino compounds in a sample. nih.gov Other derivatizing agents for amino acids include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) and N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine. nih.govgoogle.com

Modification of the ethyl group at the C-6 position has also been investigated. For instance, replacing the ethyl group with other alkyl groups, such as methyl or butyl, has been shown to significantly affect the inhibitory activity of pyrimethamine derivatives. acs.org These modifications are typically introduced by using the corresponding alkyl-substituted precursors in the initial condensation reaction.

Advanced Synthetic Methodologies and Scalability Studies

The development of efficient and scalable synthetic routes to this compound is crucial for its application in further chemical synthesis and biological studies. Researchers have focused on both the regiochemical control of the synthesis and the optimization of reaction conditions to maximize yield and purity.

Regioselective and Stereoselective Synthetic Approaches

The synthesis of substituted pyrimidines often requires precise control of the position of substituent introduction, a concept known as regioselectivity. While specific studies on the stereoselective synthesis of this compound are not extensively documented, as the molecule itself is not chiral, the principles of regioselective synthesis are highly relevant.

One key strategy for achieving regioselectivity in the synthesis of related pyrimidine derivatives involves directed metallation. For instance, the synthesis of derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone has been achieved through regioselective lithiation, followed by substitution reactions. This approach allows for the introduction of various substituents at specific positions on the pyrimidine ring, which can significantly influence the biological activity of the resulting compounds .

Furthermore, the inherent reactivity differences of the pyrimidine ring can be exploited. For example, in the synthesis of various fused heterocyclic systems, the reaction of an enaminonitrile with hydrazine (B178648) derivatives or guanidine can lead to the regioselective formation of pyrazole (B372694) or pyrimidine rings, respectively raco.catresearchgate.net. Although not directly applied to this compound in the reviewed literature, these methods highlight a general strategy for controlling the regiochemical outcome of pyrimidine synthesis.

The introduction of substituents onto the pyrimidine ring can also be achieved with high regioselectivity through halogenation followed by nucleophilic substitution. For example, the bromination of 2-amino-6-ethyl-4-methoxypyrimidine in acetic acid at approximately 70°C yields 2-amino-5-bromo-6-ethyl-4-methoxypyrimidine with high yield and purity . The position of the bromine atom then directs subsequent substitution reactions.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Significant efforts have been directed towards developing practical and scalable syntheses of this compound and its derivatives, with a focus on improving yields, minimizing the use of hazardous reagents, and simplifying purification procedures.

A noteworthy development is a scalable, chromatography-free synthetic method for a key intermediate, 2,4-diamino-6-ethyl-5-hydroxypyrimidine, which starts from readily available materials like methyl propionate (B1217596) and acetonitrile (B52724) researchgate.net. This multi-step process, which proceeds through this compound, has been optimized for large-scale production researchgate.net.

Another approach to synthesizing this compound involves the reaction of 2-Amino-4-chloro-6-ethylpyrimidine with ammonium (B1175870) hydroxide. This reaction, when heated, produces the desired product in a high yield of 90% after purification by recrystallization.

The optimization of individual reaction steps is also critical. For example, the Boyland-Sims oxidation of this compound to form 2,4-diamino-6-ethylpyrimidin-5-yl hydrogen sulfate (B86663) has been shown to proceed in high yields (84%) under basic conditions with ammonium persulfate researchgate.net. Subsequent hydrolysis of the sulfate ester under acidic conditions can then provide 2,4-diamino-6-ethyl-5-hydroxypyrimidine in excellent yields (96%) researchgate.net.

The following table summarizes key optimized reaction steps in the synthesis of this compound and a key derivative.

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-4-chloro-6-ethylpyrimidine | NH4OH, 90 °C, 16h | This compound | 90 | |

| Guanidine hydrochloride, NaOMe | Anhydrous MeOH, rt, 15 min | This compound | Not specified | researchgate.net |

| This compound | Ammonium persulfate, basic conditions | 2,4-diamino-6-ethylpyrimidin-5-yl hydrogen sulfate | 84 | researchgate.net |

| 2,4-diamino-6-ethylpyrimidin-5-yl hydrogen sulfate | Concentrated H2SO4, H2O, 120 °C | 2,4-diamino-6-ethyl-5-hydroxypyrimidine | 96 | researchgate.net |

Exploration of Novel Chemical Reactions Involving the this compound Nucleus

The 2,4-diaminopyrimidine core of this compound is a versatile scaffold for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Nucleophilic and Electrophilic Reactivity Studies

The chemical reactivity of this compound is characterized by both nucleophilic and electrophilic behavior. The amino groups at the 2- and 4-positions are nucleophilic and can undergo substitution reactions with suitable electrophiles . This reactivity is fundamental to the synthesis of many biologically active pyrimidine derivatives.

Conversely, the pyrimidine ring itself can undergo electrophilic substitution. For example, treatment with bromine or other brominating agents can introduce a bromine atom onto the ring, typically at the 5-position . This halogenated derivative can then serve as a key intermediate for further functionalization through cross-coupling reactions researchgate.net.

The pyrimidine ring can also be subject to oxidation. The use of oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of the corresponding pyrimidine oxides .

The table below provides examples of the reactivity of the this compound nucleus.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Nucleophilic Substitution (of amino groups) | Appropriate nucleophiles | Substituted aminopyrimidines | |

| Electrophilic Substitution (Bromination) | Bromine, acetic acid, rt then heat | 5-Bromo-2,4-diaminopyrimidine derivatives | |

| Oxidation | Hydrogen peroxide or potassium permanganate | Pyrimidine oxides | |

| Reduction | Lithium aluminum hydride or sodium borohydride | Reduced pyrimidine derivatives |

Cyclization and Heterocycle Annulation Strategies

The 2,4-diaminopyrimidine moiety within this compound is a valuable building block for the construction of fused heterocyclic systems. These annulation strategies significantly expand the chemical space accessible from this starting material.

For instance, pyrimidine derivatives can be used in cyclization reactions to form a variety of fused ring systems. The reaction of appropriately substituted pyrimidines can lead to the formation of imidazo[2,1-b] researchgate.netthiadiazoles researchgate.net.

Another common strategy involves the reaction of enaminonitriles derived from pyrimidines with various reagents. Reaction with hydrazine derivatives can yield pyrazolo[1,5-a]pyrimidines, while reaction with aminotriazoles or aminobenzimidazoles can afford triazolo[4,3-a]pyrimidines and pyrimido[1,2-a]benzimidazoles, respectively raco.catresearchgate.net.

Molecular Structure, Conformation, and Intermolecular Interactions

Conformational Analysis and Intramolecular Dynamics

Potential Energy Surface Scans for Dihedral Angle Rotations

To understand the conformational flexibility of pyrimidine (B1678525) derivatives, computational methods such as potential energy surface (PES) scans are employed. scirp.orgscirp.org For a related compound, pyrimethamine (B1678524), which has a 4-chlorophenyl group at the 5-position, PES scans were performed to explore the energy profile as a function of specific dihedral angle rotations. scirp.orgscirp.org These studies provide a model for understanding the conformational dynamics of 6-Ethylpyrimidine-2,4-diamine.

The conformational flexibility is primarily associated with the rotation of the ethyl group and the amino groups attached to the pyrimidine ring. scirp.orgscirp.org For instance, in a study on pyrimethamine, the potential energy surface was scanned by systematically varying the dihedral angles involving the ethyl group and the amino groups in 10° steps. scirp.orgscirp.org This allows for the identification of stable conformers corresponding to energy minima on the PES.

The following table, adapted from studies on the closely related pyrimethamine, illustrates the concept of identifying stable conformers through PES scans. The dihedral angles (D1, D2, D3) would correspond to rotations around the C-C bond of the ethyl group and the C-N bonds of the amino groups.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Dihedral Angle 3 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A | 60 | 180 | 0 | 0.00 |

| B | 180 | 60 | 0 | 0.32 |

| C | -60 | 180 | 0 | 0.00 |

This table is illustrative and based on the types of results obtained from PES scans of similar molecules. The exact energy values would require specific calculations for this compound.

Influence of Substituents on Molecular Conformation

In the case of 5-para-substituted-phenyl derivatives of 2,4-diamino-6-ethylpyrimidine, the nature of the substituent on the phenyl ring significantly affects the dihedral angle between the pyrimidine and phenyl rings. sid.ir A study using density functional theory (DFT) at the B3LYP/6-311G(d) level showed that electron-withdrawing (EW) and electron-donating (ED) substituents alter this rotational barrier. sid.ir

For the unsubstituted phenyl derivative, the calculated dihedral angle is approximately 70.02°. sid.ir The introduction of substituents changes this angle, as detailed in the table below.

| Substituent (at para-position of phenyl ring) | Substituent Type | Calculated Dihedral Angle (°) |

|---|---|---|

| -NO₂ | Electron-Withdrawing | 65.33 |

| -CN | Electron-Withdrawing | 67.29 |

| -Cl | Electron-Withdrawing | 68.62 |

| -H | Neutral | 70.02 |

| -CH₃ | Electron-Donating | 70.13 |

| -N(CH₃)₂ | Electron-Donating | 71.72 |

| -NH₂ | Electron-Donating | 72.17 |

| -OCH₃ | Electron-Donating | 75.23 |

As the data indicates, electron-withdrawing groups tend to decrease the dihedral angle, leading to a more planar conformation, while electron-donating groups generally increase the angle. sid.ir This is a critical finding as the relative orientation of the rings can be crucial for biological activity. scirp.org For example, in the crystal structure of pyrimethamine [5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine], two crystallographically independent molecules were found with different conformations, exhibiting dihedral angles of 74.4° and 82.4° between the pyrimidine and phenyl rings. scispace.com

Biological and Pharmacological Investigations of 6 Ethylpyrimidine 2,4 Diamine Derivatives

Enzyme Inhibition Mechanisms and Selectivity

The biological effects of 6-ethylpyrimidine-2,4-diamine derivatives are primarily rooted in their ability to inhibit specific enzymes. The most extensively studied target is dihydrofolate reductase (DHFR), but other enzymes are also modulated by these compounds.

The core structure of many antifolate drugs, including this compound derivatives, is the 2,4-diaminopyrimidine (B92962) ring. wikipedia.org These compounds function as competitive inhibitors of DHFR, binding to the enzyme's active site with high affinity and blocking the conversion of dihydrofolate to tetrahydrofolate. patsnap.comdrugbank.com This interruption of the folate pathway deprives the cell of essential cofactors needed for DNA synthesis, leading to cell death. drugbank.comcymitquimica.com The binding mode typically involves hydrogen bond interactions between the 2,4-diamino groups of the inhibitor and key amino acid residues within the DHFR active site, such as Asp54 in Plasmodium falciparum DHFR. malariaworld.orgnih.gov

Derivatives of 2,4-diaminopyrimidine have been evaluated for their potency against bacterial DHFR, particularly from pathogenic species like Bacillus anthracis and Staphylococcus aureus.

Bacillus anthracis : This organism shows innate resistance to the common antibacterial DHFR inhibitor trimethoprim (B1683648). nih.gov However, novel pyrimidine (B1678525) derivatives have been developed that show significant potency. A series of (±)-6-alkyl-2,4-diaminopyrimidine-based inhibitors demonstrated minimum inhibitory concentration (MIC) values in the range of 0.125–8 µg/mL against B. anthracis. nih.govnih.gov Structural studies of these inhibitors complexed with B. anthracis DHFR revealed that hydrophobic substitutions at the C6 position interact with protein residues Leu20 and Leu28, inducing a conformational change that opens a side pocket, highlighting a new avenue for inhibitor design. nih.govnih.gov One potent dihydrophthalazine-based derivative, RAB1, exhibited a 50% inhibitory concentration (IC₅₀) of 54 nM against B. anthracis DHFR. nih.gov

Staphylococcus aureus : This bacterium is a major human pathogen with increasing antibiotic resistance. nih.gov Pyrimidine derivatives have shown promise in combating it, including resistant strains. The same series of (±)-6-alkyl-2,4-diaminopyrimidines that were active against B. anthracis also showed MIC values of 0.125–8 µg/mL against S. aureus. nih.govnih.gov The broad-spectrum inhibitor RAB1 was found to be particularly effective against S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. mdpi.com A novel derivative, j9, was identified as a potent inhibitor of S. aureus DHFR (SaDHFR) with an IC₅₀ value of 0.97 nM and showed efficacy in a mouse model of MRSA infection. cymitquimica.com

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Bacterial DHFR

| Compound/Derivative Class | Target Organism | Measurement | Value | Reference |

|---|---|---|---|---|

| (±)-6-Alkyl-2,4-diaminopyrimidines | Bacillus anthracis | MIC | 0.125-8 µg/mL | nih.gov, nih.gov |

| (±)-6-Alkyl-2,4-diaminopyrimidines | Staphylococcus aureus | MIC | 0.125-8 µg/mL | nih.gov, nih.gov |

| RAB1 | Bacillus anthracis DHFR | IC₅₀ | 54 nM | nih.gov |

| j9 | Staphylococcus aureus DHFR | IC₅₀ | 0.97 nM | cymitquimica.com |

The clinical utility of this compound derivatives is most established in the treatment of parasitic diseases.

Plasmodium falciparum : Pyrimethamine (B1678524), a cornerstone antimalarial, and its derivatives are potent inhibitors of P. falciparum DHFR (PfDHFR). mdpi.com New derivatives have been rationally designed to be effective against both wild-type and drug-resistant mutant strains. mdpi.com For instance, rigid biphenyl (B1667301) derivatives built from a 2,4-diamino-6-ethylpyrimidine core show nanomolar inhibition of both wild-type and quadruple mutant (QM) PfDHFR. drugbank.com Molecular modeling studies indicate that key interactions with residues like Asp54 and Phe58 are crucial for binding to both wild-type and mutant PfDHFR. malariaworld.org

Toxoplasma gondii : Pyrimethamine is a first-line treatment for toxoplasmosis, acting by inhibiting T. gondii DHFR (TgDHFR). nih.gov A significant research focus has been to develop derivatives with improved potency and selectivity over the human enzyme. nih.gov For example, a meta-biphenyl analog was designed that improved TgDHFR potency 16-fold relative to pyrimethamine. Another series of arylpiperazine derivatives yielded compounds with nanomolar IC₅₀ values against TgDHFR. nih.gov

Pneumocystis carinii : This opportunistic fungus (now classified as Pneumocystis jirovecii in humans) is a critical target in immunocompromised patients. Lipophilic 2,4-diaminopyrimidine derivatives have been explored as potent and selective inhibitors of P. carinii DHFR (pcDHFR). drugbank.commalariaworld.org One derivative, 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine, showed high potency against T. gondii DHFR, while another, 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine, was potent against pcDHFR with an IC₅₀ of 0.022 µM. drugbank.com Structural analysis of inhibitors bound to pcDHFR reveals that hydrophobic interactions with Phe69 contribute to their potency and selectivity. malariaworld.org

Candida albicans : DHFR is considered a valid and essential target for antifungal development in this opportunistic pathogen. While the common inhibitor trimethoprim is inactive, other derivatives show promise. A series of 2,4-diamino-5-arylthiopyrimidine derivatives exhibited nanomolar inhibition of C. albicans DHFR (CaDHFR). patsnap.com Additionally, novel propargyl-linked 2,4-diaminopyrimidine compounds have been developed as potent and selective inhibitors of DHFR from Candida species. patsnap.com

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Parasitic DHFR

| Derivative Class | Target Organism/Enzyme | Measurement | Value | Reference |

|---|---|---|---|---|

| Rigid Biphenyl Derivatives | P. falciparum DHFR (WT & QM) | Kᵢ | nM range | drugbank.com |

| Arylpiperazine Derivatives | T. gondii DHFR | IC₅₀ | 1.57 ± 0.11 nM | nih.gov |

| 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | P. carinii DHFR | IC₅₀ | 0.022 µM | drugbank.com |

| Propargyl-linked Pyrimidines | C. albicans DHFR | - | Potent Inhibition | patsnap.com |

A critical aspect of developing DHFR inhibitors is achieving high selectivity for the pathogen's enzyme over the mammalian (e.g., human, rat liver) counterpart to minimize host toxicity. Pyrimethamine itself is only about 12-fold more potent against TgDHFR than human DHFR (hDHFR).

Significant efforts have been made to improve this selectivity. For example, structure-based design has yielded T. gondii inhibitors with selectivity ratios (hDHFR IC₅₀ / TgDHFR IC₅₀) as high as 196 and 307. nih.gov Similarly, new antimalarial compounds based on the 6-ethyl-2,4-diaminopyrimidine scaffold show Kᵢ values against hDHFR that are over 100 nM, indicating high selectivity for the parasite enzyme. drugbank.com The structural basis for this selectivity often lies in subtle differences in the amino acid residues within the active site. For instance, the presence of Phe69 in pcDHFR versus Asn64 in mammalian DHFR allows for enhanced hydrophobic interactions with certain inhibitors, contributing to greater selectivity for the fungal enzyme. For Candida albicans, certain inhibitor series exhibit over 1000-fold selectivity for the fungal DHFR over hDHFR. patsnap.com

Beyond DHFR, derivatives of this compound have been found to interact with other enzyme systems.

β-N-acetylhexosaminidase : Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) has been identified as an inhibitor of the lysosomal enzyme β-N-acetylhexosaminidase (HexA/HexB). drugbank.commdpi.com Structure-activity studies revealed that the 2,4-diamino groups are critical for this inhibitory activity. mdpi.com Replacing the ethyl group at the C6 position with larger (butyl) or smaller (methyl) groups increased the IC₅₀ value by more than 10-fold, demonstrating the importance of the ethyl group for optimal binding. mdpi.com

Histamine (B1213489) N-methyltransferase (HNMT) : HNMT is a key enzyme for the metabolic inactivation of histamine in mammals. Certain antifolate diaminopyrimidine derivatives, such as metoprine, are potent inhibitors of HNMT, with inhibition constants in the nanomolar range. These inhibitors occupy the histamine-binding site of the enzyme. However, based on available research, pyrimethamine and its direct 6-ethyl derivatives are not noted as significant inhibitors of HNMT; the activity appears specific to other related diaminopyrimidine structures like metoprine.

Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Binding Modes

Cellular and Molecular Mechanisms of Action

The primary molecular mechanism of this compound derivatives is the inhibition of DHFR, which has direct cellular consequences. By blocking the regeneration of tetrahydrofolate, these compounds disrupt the synthesis of thymidylate and purines, precursors essential for DNA replication and cell division. patsnap.comdrugbank.com This leads to a failure of nuclear division and ultimately results in cell death, which is the basis of their antiparasitic and antimicrobial effects. drugbank.com The vulnerability of parasites like T. gondii is enhanced because they often lack the ability to salvage thymidine (B127349) from the host, making them entirely dependent on the de novo synthesis pathway that DHFR supports. nih.gov

Beyond this canonical mechanism, other cellular effects have been observed:

Induction of Apoptosis : In human cells, pyrimethamine has been shown to induce apoptosis in activated T lymphocytes. This pro-apoptotic activity occurs at pharmacologically relevant concentrations and proceeds through the activation of a caspase-8 and caspase-10-dependent cascade, leading to mitochondrial depolarization. nih.gov Notably, this mechanism appears to bypass the typical CD95/Fas receptor engagement, suggesting a distinct pathway for inducing programmed cell death in immune cells. nih.gov

Pharmacological Chaperoning : For the enzyme β-N-acetylhexosaminidase, pyrimethamine and its derivatives can act as pharmacological chaperones. mdpi.com In genetic disorders where mutations cause this enzyme to misfold, these compounds can bind to the mutant protein, stabilizing its conformation and improving its transport and activity within the cell. mdpi.com A derivative of pyrimethamine lacking the para-chloro group was found to enhance enzyme activity in live patient cells by an additional 25% compared to the parent compound, demonstrating a potent chaperoning effect. mdpi.com

Table 3: Compound Names Mentioned in Article

Induction of Apoptosis in Cellular Systems (e.g., Lymphocytes)

Derivatives of this compound have been shown to possess pro-apoptotic capabilities, particularly in immune cells such as lymphocytes. One prominent derivative, Pyrimethamine, which features a 5-p-chlorophenyl substitution, has been demonstrated to induce apoptosis in activated human T lymphocytes at pharmacologically relevant concentrations. nih.gov This programmed cell death is crucial for regulating immune responses and eliminating potentially harmful cells.

Caspase-Dependent Apoptosis Pathways

The apoptotic activity of these pyrimidine derivatives is significantly mediated through caspase-dependent pathways. Research has revealed that Pyrimethamine triggers apoptosis by activating the caspase-8 and caspase-10-dependent cascade. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of these specific initiator caspases (caspase-8 and -10) leads to a downstream signaling cascade that culminates in mitochondrial depolarization and cell death. nih.gov This mechanism highlights a specific molecular pathway through which these compounds exert their cytotoxic effects on target cells.

CD95/Fas-Independent Mechanisms of Cell Death

A noteworthy aspect of the apoptosis induced by this compound derivatives is its independence from the CD95/Fas receptor pathway. nih.gov The CD95/Fas system is a major extrinsic pathway for apoptosis, where the binding of the Fas ligand (FasL) to its receptor (Fas) on the cell surface initiates the death cascade. However, studies on Pyrimethamine indicate that it can bypass this requirement for CD95/Fas engagement while still converging on the same downstream cellular machinery, such as the activation of caspases. nih.gov This finding is significant as it suggests a potential therapeutic application for these compounds in conditions where the CD95/Fas pathway is defective, as seen in certain autoimmune lymphoproliferative syndromes. nih.gov

Antifolate Activity and Nucleic Acid Synthesis Perturbation

A primary and well-established mechanism of action for many 2,4-diaminopyrimidine derivatives is their function as antifolates. nih.govjohnshopkins.edu These compounds act as folic acid antagonists, interfering with the folate metabolic pathway. Folate metabolism is critical for the synthesis of nucleic acid precursors, which are the building blocks of DNA and RNA. johnshopkins.edu By inhibiting key enzymes in this pathway, such as dihydrofolate reductase (DHFR), these derivatives disrupt the production of essential components for cellular replication and survival. johnshopkins.edu This perturbation of nucleic acid synthesis is a cornerstone of their utility as therapeutic agents against rapidly proliferating cells, including pathogens and cancer cells. johnshopkins.edu

Pharmacological Chaperoning Efficacy

Beyond their roles as enzyme inhibitors, derivatives of this compound have demonstrated efficacy as pharmacological chaperones (PCs). nih.gov PCs are small molecules that can bind to and stabilize mutant proteins, facilitating their correct folding and preventing their degradation by the cell's quality control systems in the endoplasmic reticulum. nih.govjohnshopkins.edu

Pyrimethamine, a 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine, has been identified as a potent pharmacological chaperone for specific mutant forms of the enzyme β-hexosaminidase A (Hex A). nih.govjohnshopkins.edu Deficiency of this enzyme leads to the neurodegenerative lysosomal storage disorders known as GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases). nih.gov In cell lines from patients with late-onset forms of these diseases, Pyrimethamine was shown to significantly increase the residual activity of the mutant Hex A enzyme. nih.govjohnshopkins.edu It functions as a mutation-specific PC, enhancing the levels of functional enzyme in the lysosome. nih.gov This chaperoning activity represents a distinct therapeutic mechanism from its antifolate properties, highlighting the compound's potential to treat genetic diseases caused by protein misfolding. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological effects of this compound derivatives are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies investigate how modifications to the molecule's architecture influence its biological potency and selectivity. These studies are crucial for the rational design of more effective and specific therapeutic agents.

Influence of Peripheral Substituents on Biological Potency and Selectivity

The nature and position of peripheral substituents on the pyrimidine ring and associated structures have a profound impact on the biological activity of these compounds.

For instance, in a series of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, the substituents on the aryl group significantly affected their potency and selectivity as inhibitors of dihydrofolate reductase (DHFR) from different species. johnshopkins.edu The electronic nature of the substituent was found to be less critical for selectivity against E. coli DHFR over human DHFR, whereas mono-meta substitution was most favorable for this selectivity. johnshopkins.edu

The table below illustrates the inhibitory concentrations (IC50) of various nonclassical 6-substituted pyrrolo[2,3-d]pyrimidine analogs against DHFR from different sources, demonstrating the influence of the substituent on potency and selectivity.

| Compound | Substituent | ecDHFR IC50 (μM) | hDHFR IC50 (μM) | Selectivity Ratio (hDHFR/ecDHFR) |

| 5 | 4-Nitrophenyl | 0.14 | 1.4 | 10 |

| 7 | 3-Nitrophenyl | 0.32 | >32 | >100 |

| 12 | 3-Aminophenyl | 0.32 | 2.9 | 9.1 |

| 14 | 3-Acetamidophenyl | 0.32 | >32 | >100 |

| 15 | 3,4,5-Trimethoxyphenyl | 0.17 | 18 | 106 |

| Data sourced from a study on 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines. johnshopkins.edu ecDHFR refers to Escherichia coli DHFR and hDHFR refers to human DHFR. |

Furthermore, homologation at the C5 position of the core ring structure has been shown to be beneficial. Changing a C5-methyl group to a C5-ethyl group in a classical 2,4-diaminopyrrolo[2,3-d]pyrimidine was found to be highly conducive to tumor growth inhibition, suggesting improved transport or more potent inhibition of human DHFR. johnshopkins.edu Studies on 5-(substituted benzyl)-2,4-diaminopyrimidines also confirm that substituents on the benzyl (B1604629) ring play a critical role in binding affinity to DHFR. nih.gov

Steric and Electronic Effects of Substituents on Receptor Binding

The biological activity of this compound derivatives is profoundly influenced by the steric and electronic properties of their substituents. These properties dictate the molecule's conformation, electron distribution, and ultimately, how it interacts with its biological target. Steric effects relate to the size and shape of atoms or groups, while electronic effects involve the donation or withdrawal of electron density.

Steric Effects: The spatial arrangement and bulk of substituents play a critical role in the binding affinity of these compounds. Research on derivatives of pyrimethamine, which features the this compound core, demonstrates that the C6-ethyl group is likely an optimal size for fitting into a specific hydrophobic pocket of its target enzyme. nih.gov When this ethyl group was replaced by either a smaller methyl group or a larger butyl group, the inhibitory activity decreased significantly, with the half-maximal inhibitory concentration (IC50) increasing by more than tenfold. nih.gov This suggests a strict steric requirement at this position, where deviation in size hinders proper orientation and interaction within the binding site. Furthermore, in other complex pyrimidine derivatives, the introduction of substituents can lead to steric clashes that force a twist in the molecule's conformation. cardiff.ac.uk Such conformational changes can dramatically alter how the molecule presents its binding motifs to the receptor, thereby affecting its activity and selectivity. cardiff.ac.uk

Interactive Data Table: Effects of Substituent Changes on Biological Activity

| Derivative Series | Substituent Change (Position, Original → New) | Observed Effect on Activity | Primary Effect Type | Citation |

| Pyrimethamine | C6, Ethyl → Methyl | >10-fold increase in IC50 | Steric | nih.gov |

| Pyrimethamine | C6, Ethyl → Butyl | >10-fold increase in IC50 | Steric | nih.gov |

| Pyrimethamine | C5, 4-Chlorophenyl → Phenyl | 2-3 fold increase in IC50; Enhanced enzyme chaperoning | Electronic | nih.gov |

| Thiazole-Pyrimidine | C5, Methyl → Trifluoromethyl | Decreased potency | Electronic | cardiff.ac.uk |

Role of Specific Functional Groups (e.g., amino, ethyl, phenyl) in Biological Interactions

The specific functional groups attached to the this compound core serve as pharmacophoric features that engage in precise interactions with the target receptor, governing the molecule's biological function.

Amino Groups (C2 and C4): The 2,4-diamino motif is fundamental to the biological activity of this class of compounds. Studies have shown that these amino groups are critical for the inhibitory action of pyrimethamine. nih.gov They are postulated to function as key hydrogen bond donors, forming crucial connections with amino acid residues (such as aspartate or glutamate) in the active site of the target protein. This strong, directional bonding is often essential for anchoring the inhibitor in the correct orientation to elicit a biological response.

Phenyl Group (C5): The phenyl group, often present at the C5 position in active derivatives like pyrimethamine, plays a multifaceted role. It is crucial for modulating the chaperoning efficacy and toxicity profile of the compound. nih.gov This group can participate in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor. The finding that a derivative lacking the para-chloro substituent on the phenyl ring, despite having a higher IC50, showed improved therapeutic properties highlights the importance of the phenyl ring itself in defining the compound's broader pharmacological effects beyond simple inhibition. nih.gov

Interactive Data Table: Role of Functional Groups in Biological Interactions

| Functional Group | Position | Postulated Role in Biological Interaction | Supporting Evidence | Citation |

| Amino Groups | C2, C4 | Act as essential hydrogen bond donors to anchor the molecule in the active site. | Their presence was found to be critical for inhibitory activity. | nih.gov |

| Ethyl Group | C6 | Provides optimal hydrophobic interaction within a specific binding pocket. | Substitution with smaller (methyl) or larger (butyl) groups led to a >10-fold loss of activity. | nih.gov |

| Phenyl Group | C5 | Modulates efficacy and toxicity; engages in π-stacking or hydrophobic interactions. | A derivative without the chloro-substituent showed enhanced chaperoning activity. | nih.gov |

Computational and Theoretical Chemistry Applications

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 6-ethylpyrimidine-2,4-diamine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with various basis sets like 6-31+G and 6-311++G, have been successfully employed to determine optimized molecular geometries. nih.gov These calculations provide key electronic parameters that describe the molecule's stability and reactivity.

Key reactivity descriptors that can be calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors help in understanding the kinetic stability and reactivity of the molecule. A large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) implies high kinetic stability and low chemical reactivity. materialsciencejournal.orgresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for assessing molecular stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For pyrimidine derivatives, the distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Quantum Chemical Descriptors (Illustrative for a Pyrimidine Derivative)

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

| Ionization Potential | Energy required to remove an electron |

| Electron Affinity | Energy released upon gaining an electron |

| Electronegativity | Tendency to attract electrons |

| Chemical Hardness | Resistance to deformation of electron cloud |

| Chemical Softness | Reciprocal of chemical hardness |

Note: The specific values for this compound would require a dedicated DFT calculation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are also a reliable method for predicting spectroscopic properties. Theoretical vibrational frequencies, obtained from methods like B3LYP, can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.gov This comparison helps in the detailed assignment of vibrational modes to specific functional groups within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure. researchgate.net Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule. materialsciencejournal.org The agreement between calculated and experimental spectroscopic data serves to validate the computational model and the optimized geometry. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on how this compound might interact with biological targets, such as proteins.

Ligand-Protein Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. amazonaws.commdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov For this compound, docking studies could be performed against various protein targets to predict its binding affinity and interaction patterns.

The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating the binding energy for different poses. The pose with the lowest binding energy is considered the most favorable. tubitak.gov.tr Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com

Table 2: Illustrative Docking Results for a Pyrimidine Derivative with a Target Protein

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | The strength of the binding interaction |

| Hydrogen Bonds | Number and type of hydrogen bonds formed |

Note: The specific results for this compound would depend on the chosen protein target.

Molecular Dynamics Simulations of Protein-Ligand Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govnih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the flexibility of the protein and the stability of the ligand's binding mode. researchgate.net

By simulating the complex in a physiological environment (water and ions), MD can be used to:

Assess the stability of the protein-ligand complex. researchgate.net

Analyze the conformational changes in the protein upon ligand binding. nih.gov

Calculate the binding free energy with higher accuracy than docking alone.

Observe the dynamics of key interactions, such as the formation and breaking of hydrogen bonds.

MD simulations are computationally intensive but provide a more realistic representation of the biological system, complementing the findings from molecular docking. nih.gov

Computational Assessment of Drug-Likeness and ADME Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness of novel compounds, providing early insights into their potential as therapeutic agents. For this compound and its analogues, several computational studies have been conducted to evaluate these parameters.

Quantitative Structure-Activity Relationship (QSAR) studies on 2,4-diaminopyrimidine (B92962) derivatives have shown that electronic properties are key determinants of their biological activity. nih.gov Such models help in predicting the activity of new analogues and in designing compounds with improved profiles.

Computational ADME predictions for various pyrimidine derivatives suggest that many of them possess favorable drug-like properties. nih.govnih.gov These studies often evaluate parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area, which are important for oral bioavailability. For instance, a study on pyrimidine derivatives showed that the synthesized compounds fall within the criteria of Lipinski's Rule of Five, indicating their potential to be orally bioavailable. mdpi.com

In a study of pyrimidine-2,4-diamine analogues, a lead compound, Y18, was found to have a suitable half-life and an oral bioavailability of 16.27% in in vivo experiments, which was supported by initial in silico predictions. nih.gov This highlights the utility of computational tools in guiding the development of compounds with desirable pharmacokinetic properties.

The table below presents a summary of computationally predicted ADME properties for representative pyrimidine derivatives from various studies.

| Parameter | Predicted Value/Range | Significance |

| Molecular Weight | Generally < 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. |

| logP | Varies with substitution, often in the range of 1-3 | Indicates appropriate lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | Typically 2-4 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | Typically 2-4 | Influences solubility and receptor binding. |

| Polar Surface Area (PSA) | Generally < 140 Ų | Correlates with membrane permeability and bioavailability. |

| Oral Bioavailability | Moderate to good (predicted) | Indicates potential for oral administration. |

It is important to note that these computational predictions serve as a guide and require experimental validation to confirm the actual pharmacokinetic and pharmacodynamic properties of this compound.

Advanced Analytical Method Development and Validation for Research

Chromatographic Methods for Quantitative Analysis and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the quantitative analysis and purity evaluation of 6-Ethylpyrimidine-2,4-diamine and its related compounds, such as Pyrimethamine (B1678524).

Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of this compound derivatives. These methods are valued for their precision, accuracy, and ability to separate the analyte from impurities and other components. irjet.netijpar.com

Development of a robust HPLC method involves optimizing several key parameters:

Stationary Phase: C18 and C8 columns are frequently employed, offering excellent resolution for the nonpolar to moderately polar pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net

Mobile Phase: A mixture of an aqueous buffer (commonly phosphate (B84403) buffer) and an organic modifier (typically methanol (B129727) or acetonitrile) is used. The ratio is adjusted to achieve optimal retention and separation. irjet.net For instance, a mobile phase of methanol and phosphate buffer (pH 3.0) in a 70:30 v/v ratio has been successfully used. Another method utilized a mobile phase of 10mM potassium dihydrogen phosphate (pH 3.5) and acetonitrile (B52724) in a 70:30 ratio. irjet.net

Flow Rate: Flow rates are generally maintained around 1.0 mL/min to ensure efficient separation within a reasonable analysis time. irjet.net

Detection: UV detection is standard, with the wavelength selected based on the analyte's maximum absorbance (λmax). Common detection wavelengths for pyrimidine derivatives are 221 nm, 240 nm, and 254 nm. irjet.netresearchgate.net

The following table summarizes conditions from various developed HPLC methods for the analysis of Pyrimethamine, a closely related derivative.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Zodiac sil C18 (4.6x150 mm, 5µ) | Inertsil C18 (4.6x250 mm, 5µm) irjet.net | Hypersil BDS C18 (150x4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0) (70:30 v/v) | KH₂PO₄ (10mM, pH 3.5):Acetonitrile (70:30 v/v) irjet.net | Phosphate Buffer (pH 7.0):Methanol (30:70 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min | 1.0 mL/min irjet.net | 1.5 mL/min researchgate.net |

| Detection Wavelength | 240 nm | 221 nm irjet.net | Not Specified |

| Column Temperature | Ambient | 25°C irjet.net | 45°C researchgate.net |

| Retention Time | Not Specified | 5.340 min irjet.net | Not Specified |

Method validation in accordance with International Council for Harmonisation (ICH) guidelines is crucial to ensure that the analytical procedure is reliable for its intended purpose. irjet.netpnrjournal.com

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. In developed methods for pyrimidine derivatives, specificity is confirmed by demonstrating that there is no interference from blank solutions (diluent) or other formulation components at the retention time of the main peak. researchgate.net

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, robustness is tested by slightly altering parameters like:

Flow rate (e.g., ± 0.1 mL/min) irjet.net

Mobile phase composition researchgate.net

Column temperature (e.g., ± 2°C) irjet.net

Detection wavelength researchgate.net

Mobile phase pH researchgate.net

Studies have shown that developed HPLC methods for pyrimidine compounds are robust, with system suitability parameters remaining within acceptable limits despite these minor changes. irjet.netresearchgate.net

Spectrophotometric Techniques for Reaction Monitoring and Characterization

Spectrophotometric techniques, including UV-Visible and vibrational spectroscopy (FT-IR, Raman), are invaluable for the characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy is primarily used to determine the wavelength of maximum absorbance (λmax), which is essential for quantitative analysis by HPLC-UV. irjet.netgoogle.com Standard solutions of the compound are scanned across the UV-Vis range (typically 200-400 nm) to identify the λmax. irjet.net For pyrimidine derivatives, this is often found to be around 221 nm or 286 nm. irjet.netscribd.com This technique can also be used to evaluate the solubility of the compound. acs.org

The following table presents key experimental and calculated vibrational frequencies for the structural characterization of the pyrimidine core and its substituents. scirp.org

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| Asymmetric Stretching | NH₂ | 3465 | 3466 |

| Symmetric Stretching | NH₂ | 3315 | 3315 |

| Stretching | C-H (Aromatic) | 3150 | 2985 |

| Asymmetric Stretching | CH₃ | 2977 | - |

| Stretching | CH₂ | 2977 | - |

| Scissoring | NH₂ | 1653 | 1653 |

| Bending | CH₂ | 1439 | - |

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique used for the unequivocal confirmation of molecular structure and the identification of metabolites.

Structural Confirmation: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and using soft ionization techniques like Electrospray Ionization (ESI), is employed to determine the precise molecular weight of a synthesized compound. thieme-connect.comresearchgate.net This allows for the confirmation of its elemental formula. For example, an Agilent Q-TOF LC/MS spectrometer can be used to obtain mass spectra, confirming the structure of the synthesized product. thieme-connect.comgoogle.com The fragmentation patterns observed in the mass spectrum provide further structural evidence.

Metabolite Identification: The identification of metabolites is critical in understanding the biotransformation of a compound. LC-MS/MS is the primary tool for these studies. nih.gov It allows for the separation of metabolites from the parent compound, followed by their fragmentation to elucidate their structures. Studies on derivatives of this compound have used LC-MS/MS to determine metabolic stability by measuring the compound's half-life and intrinsic clearance in microsomal incubations. nih.gov Furthermore, research focused on synthesizing hydroxylated metabolites of P218, a complex derivative of this compound, relies heavily on mass spectrometry for the characterization of these metabolic products. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying derivatized forms of the compound in complex mixtures. ijghc.com

Emerging Research Directions and Future Perspectives

Exploration of New Therapeutic Modalities and Targets

While the primary target of 6-Ethylpyrimidine-2,4-diamine and its derivatives has traditionally been DHFR, recent research has unveiled their potential to interact with a broader range of biological targets, opening up new therapeutic avenues. ontosight.ai

Anticancer Agents: The 2,4-diaminopyrimidine (B92962) scaffold is being extensively investigated for its anticancer properties. rsc.orgnih.gov Derivatives have shown potent activity against various cancer cell lines by inhibiting kinases crucial for cancer cell proliferation and survival, such as Focal Adhesion Kinase (FAK) and Casein Kinase 1 Epsilon (CK1ε). nih.govmdpi.com Some compounds have been shown to induce apoptosis and inhibit tumor cell migration. rsc.org

Antiviral and Antimicrobial Applications: Beyond its antimalarial and antiprotozoal activity, the 2,4-diaminopyrimidine core is being explored for its potential against other infectious agents. ontosight.ai

Targeting Other Enzymes: Researchers have successfully designed 2,4-diaminopyrimidine-based inhibitors for other clinically relevant enzymes, including renin for the treatment of hypertension and phosphoinositide 3-kinases (PI3Ks) implicated in cancer and inflammatory diseases. researchgate.net

Table 2: Novel Therapeutic Targets for 2,4-Diaminopyrimidine Derivatives

| Therapeutic Area | Target Enzyme/Receptor | Example Application | Reference(s) |

| Oncology | Focal Adhesion Kinase (FAK) | Inhibition of tumor cell proliferation and migration. | nih.gov |

| Oncology | Casein Kinase 1 Epsilon (CK1ε) | Development of targeted cancer therapeutics. | mdpi.com |

| Oncology | Bromodomain-containing protein 4 (BRD4) / Polo-like kinase 1 (PLK1) | Dual inhibitors for synergistic anticancer effects. | mdpi.com |

| Cardiovascular | Renin | Treatment of hypertension. | researchgate.net |

| Endocrinology | Ghrelin Receptor (GHSR) | Development of PET probes for receptor imaging. | nih.gov |

| Dermatology | Not specified | Treatment of hair loss. | google.com |

Application of this compound in Chemical Biology Tool Development

The versatile 2,4-diaminopyrimidine scaffold is not only a source of therapeutic candidates but also a valuable building block for creating chemical probes to study complex biological processes. These tools are instrumental in target identification, validation, and understanding the mechanism of action of bioactive molecules.

Photoaffinity Probes: By incorporating a photoreactive group and a "clickable" tag onto a 2,4-diaminopyrimidine core, researchers have developed photoaffinity probes. rsc.org These probes can be used in live cells to covalently label their protein targets upon photoactivation, enabling the identification of novel binding partners. For example, such probes have successfully identified Glyoxalase I (GLO-1) as a cellular target. rsc.org

Positron Emission Tomography (PET) Probes: Radiolabeled 2,4-diaminopyrimidine derivatives are being synthesized for use as PET imaging agents. nih.gov For instance, 18F-labeled derivatives have been developed to target the ghrelin receptor in the brain, which could aid in understanding the receptor's role in various physiological and pathological processes. nih.gov

Fluorescent Probes: The scaffold can be functionalized with fluorophores to create probes for visualizing biological targets and processes within cells through fluorescence microscopy.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and the design of this compound derivatives is no exception. scispace.comresearchgate.net These computational approaches are accelerating the identification and optimization of novel inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are used to build QSAR models that can predict the biological activity of new compounds based on their chemical structures. nih.gov This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing.

De Novo Drug Design: Generative AI models, such as conditional generative adversarial networks (cGANs), are being employed to design entirely new molecules with desired properties, such as high predicted affinity for DHFR. scispace.comresearchgate.net

Predicting Resistance: AI models can be trained to predict the likelihood of a compound being affected by known resistance mutations, guiding the design of more robust inhibitors.

Binding Affinity Prediction: Machine learning platforms are being developed to predict the binding affinity between ligands and their protein targets with greater accuracy, which is crucial for lead optimization. researchgate.net

The integration of AI and ML not only speeds up the drug discovery process but also provides valuable insights into the complex structure-activity relationships that govern the efficacy of these compounds. pnas.org

Q & A

Basic: What are the recommended laboratory methods for synthesizing 6-Ethylpyrimidine-2,4-diamine?

Answer:

The synthesis of this compound typically involves multi-step reactions, often starting with the condensation of substituted pyrimidine precursors. For example, similar compounds (e.g., pyrimethamine derivatives) are synthesized via nucleophilic substitution reactions, where 2,4-dichloropyrimidine reacts with ethylamine under alkaline conditions in solvents like dimethylformamide (DMF) or ethanol . Key steps include:

- Alkylation : Introducing the ethyl group at the 6-position using ethyl halides.

- Amination : Sequential substitution of chlorine atoms at the 2- and 4-positions with ammonia or primary amines.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Critical parameters include temperature control (60–80°C), pH optimization (pH 8–10), and inert atmosphere to prevent oxidation .

Basic: What analytical techniques are used to verify the purity and structure of this compound?

Answer:

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., ethyl group at C6, NH at C2/C4) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for pharmacological studies) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (138.17 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Basic: What is the mechanism of action of this compound in antimalarial applications?

Answer:

this compound (pyrimethamine) inhibits dihydrofolate reductase (DHFR) , a key enzyme in folate metabolism required for DNA synthesis in Plasmodium species. The compound competitively binds to the enzyme’s active site, blocking the reduction of dihydrofolate to tetrahydrofolate. This disrupts thymidylate production, leading to protozoal cell death . Selectivity for parasitic DHFR over human isoforms is attributed to structural differences in the enzyme’s binding pocket .

Advanced: How do structural modifications at the 5- and 6-positions affect inhibitory potency against DHFR?

Answer:

Structure-activity relationship (SAR) studies reveal:

- 5-Position Substitution : Aromatic groups (e.g., 4-chlorophenyl in pyrimethamine) enhance binding via π-π stacking with DHFR’s hydrophobic residues .

- 6-Position Alkylation : Ethyl groups optimize steric fit and reduce metabolic degradation compared to bulkier substituents .

- 2,4-Diamino Groups : Essential for hydrogen bonding with conserved aspartate (Asp54 in P. falciparum DHFR) .

Derivatives with 5-(3,5-dimethoxyphenyl) or 5-(isoquinolinyl) groups show improved efficacy against resistant strains .

Advanced: What computational methods are used to model this compound’s interactions with DHFR?

Answer:

Density Functional Theory (DFT) and molecular docking are pivotal:

- DFT Calculations : Optimize the compound’s geometry and electronic properties (e.g., charge distribution at NH groups) to predict binding affinity .

- Molecular Dynamics (MD) Simulations : Assess conformational stability of the DHFR-ligand complex over time, identifying key residues (e.g., Leu164, Ser108) for mutagenesis studies .

- Hybrid QM/MM : Combines quantum mechanics (ligand) and molecular mechanics (enzyme) to study protonation states critical for inhibition .

Advanced: How can researchers address contradictory efficacy data in resistant Plasmodium strains?

Answer:

Contradictions arise from mutations (e.g., S108N in DHFR) or variations in experimental conditions:

- Resistance Profiling : Use isogenic strains to isolate mutation-specific effects .

- Combination Studies : Pair with sulfadoxine (inhibits dihydropteroate synthase) to bypass resistance via dual folate pathway blockade .

- In Vivo Models : Compare pharmacokinetics in rodent malaria models (P. berghei) versus in vitro assays to account for bioavailability differences .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Answer:

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., pyrimethamine HCl) .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances plasma half-life (96 hours in humans) and tissue penetration .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., Cl at C5) to reduce CYP450-mediated oxidation .

Advanced: How is this compound used in studying kinase signaling pathways?

Answer:

Beyond DHFR inhibition, derivatives (e.g., pyrrolo[2,3-d]pyrimidines) target receptor tyrosine kinases (RTKs) like EGFR and VEGFR:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.